molecular formula C19H15NO3 B1421719 6-Methoxy-2-(3-phenoxybenzoyl)pyridine CAS No. 1187167-88-9

6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Cat. No.: B1421719
CAS No.: 1187167-88-9
M. Wt: 305.3 g/mol
InChI Key: ZFGRSZRUROHYLP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named (6-methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone according to IUPAC rules. This nomenclature reflects its core structure:

  • A pyridine ring substituted with a methoxy group (-OCH₃) at the 6-position.
  • A phenyl group attached via an ether linkage (phenoxy) at the 3-position of a second benzene ring.
  • A ketone functional group (-C=O) bridging the pyridine and phenoxybenzene moieties.

The structural representation is best captured through the following descriptors:

  • SMILES : COc1cccc(n1)C(=O)c2cccc(c2)Oc3ccccc3
  • InChIKey : ZFGRSZRUROHYLP-UHFFFAOYSA-N
  • 2D/3D Depictions : The planar pyridine and benzene rings are connected by a ketone, with methoxy and phenoxy substituents introducing steric and electronic effects.

Alternative Chemical Designations and Registry Numbers

This compound is referenced under multiple aliases and identifiers:

Designation Registry Number Source
This compound CAS 1187167-88-9
(6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone PubChem CID 2759715
Methanone, (6-methoxy-2-pyridinyl)(3-phenoxyphenyl)- Nikkaji J875.616C

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₉H₁₅NO₃ , with a molecular weight of 305.33 g/mol .

Isotopic Composition and Exact Mass:
  • Exact Mass : 305.1052 g/mol (calculated using monoisotopic masses: $$^{12}\text{C} = 12.0000$$, $$^{1}\text{H} = 1.0078$$, $$^{14}\text{N} = 14.0031$$, $$^{16}\text{O} = 15.9949$$).
  • Elemental Analysis :
    • Carbon: 74.74%
    • Hydrogen: 4.95%
    • Nitrogen: 4.59%
    • Oxygen: 15.72%

Isomeric Considerations and Stereochemical Features

The compound lacks stereogenic centers due to its planar aromatic systems and symmetric substitution patterns. Key structural considerations include:

  • Tautomerism : The ketone group does not exhibit enolization due to conjugation with the pyridine ring’s electron-deficient π-system.
  • Conformational Flexibility : Restricted rotation around the ketone bridge creates two rotamers, though these are not isolable at standard temperatures.
  • Stereoisomerism : Absence of chiral centers precludes enantiomeric or diastereomeric forms.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGRSZRUROHYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233274
Record name (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-88-9
Record name (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Steps:

  • Preparation of 3-Phenoxybenzoyl Chloride : This involves converting 3-phenoxybenzoic acid into its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Coupling Reaction : The prepared 3-phenoxybenzoyl chloride is then reacted with 6-methoxypyridine-2-carboxylic acid or its derivatives in the presence of a base like triethylamine in an organic solvent such as dichloromethane under reflux conditions.

Reaction Conditions:

  • Solvent : Dichloromethane (DCM) is commonly used due to its stability and ability to dissolve a wide range of organic compounds.
  • Base : Triethylamine (Et3N) serves as a base to neutralize the hydrogen chloride gas produced during the reaction.
  • Temperature : The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Properties and Structure

Property Description
CAS No. 1187167-88-9
Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
IUPAC Name (6-methoxypyridin-2-yl)-(3-phenoxyphenyl)methanone
Standard InChI InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3
Standard InChIKey ZFGRSZRUROHYLP-UHFFFAOYSA-N

Biological Activities and Applications

This compound is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By influencing PKC signaling pathways, this compound can exert significant biological effects, making it a candidate for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(3-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Lead Compound Development : 6-Methoxy-2-(3-phenoxybenzoyl)pyridine serves as a lead compound for developing new chemical entities. Its structure allows researchers to modify it and study various chemical reactions.
  • Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it a valuable tool for investigating reaction mechanisms and developing synthetic methodologies.

Biology

  • Protein Kinase C (PKC) Modulation : This compound is known to interact with PKC signaling pathways, which play critical roles in cellular processes such as proliferation, differentiation, and apoptosis. By modulating PKC activity, it can influence various downstream biological effects.
  • Cellular Studies : Researchers utilize this compound to explore its effects on cell signaling and potential therapeutic applications in diseases related to PKC dysregulation.

Medicine

  • Therapeutic Potential : Investigations into the compound's therapeutic effects have shown promise in various medical applications, particularly in cancer research and treatment strategies targeting PKC pathways.
  • Drug Development : Its unique properties make it a candidate for further drug development efforts aimed at creating novel therapeutic agents.

Industrial Applications

  • Advanced Materials Synthesis : The compound is also utilized in synthesizing advanced materials, serving as an intermediate in producing other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By influencing PKC signaling, this compound can affect downstream pathways and exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

6-Methoxy-2-(4-methylphenyl)pyridine (): Shares the 6-methoxy-2-arylpyridine scaffold but differs in the aryl group (4-methylphenyl vs. 3-phenoxybenzoyl). Its 15N NMR chemical shift in CD2Cl2 is −121.5 ppm, indicating strong electron-donating effects from the methoxy group .

4-Methoxy-2-(4-methylphenyl)pyridine (): The methoxy group at the 4-position results in a less shielded 15N NMR shift (−94.2 ppm), highlighting the positional dependence of electronic effects .

Spectroscopic Properties

The 15N NMR chemical shifts of selected 2-arylpyridine derivatives are compared below:

Compound Substituent Position 15N Shift (ppm) Solvent Reference
6-Methoxy-2-(4-methylphenyl)pyridine 6-OCH3, 2-Ar −121.5 CD2Cl2
4-Methoxy-2-(4-methylphenyl)pyridine 4-OCH3, 2-Ar −94.2 CD2Cl2
3-Methoxy-2-(4-methylphenyl)pyridine 3-OCH3, 2-Ar −63.9 CD2Cl2
2-Benzoylpyridine 2-Benzoyl −60.3 DMSO-d6

The target compound’s 3-phenoxybenzoyl group likely induces a distinct 15N shift due to resonance and steric effects compared to simpler aryl or benzoyl substituents.

Molecular Weight and Solubility Trends

Compound Molecular Formula Molecular Weight (g/mol) Solubility
Esomeprazole () C16H15N3O3S 345.42 Slightly in water
VI.5c () C23H25N3O3 391.46 Not reported
6-Methoxy-2-(tributylstannyl)pyridine () C18H33NOSn 398.17 Likely lipophilic

The target compound’s molecular weight is expected to exceed 350 g/mol, with solubility influenced by the polar 3-phenoxybenzoyl group.

Biological Activity

6-Methoxy-2-(3-phenoxybenzoyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_3

This compound features a pyridine ring substituted at the 6-position with a methoxy group and at the 2-position with a phenoxybenzoyl moiety. The presence of these functional groups contributes to its biological properties.

Research indicates that this compound exhibits activity against various biological targets, including:

  • Antibacterial Activity : The compound has shown significant antibacterial properties against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. It operates by inhibiting bacterial growth, potentially through interference with bacterial protein synthesis or cell wall integrity .
  • Antioxidant Activity : The compound's structure suggests that it may scavenge free radicals, thereby exhibiting antioxidant properties. This is crucial in mitigating oxidative stress-related cellular damage .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Target Organism/Cell Line Methodology Results
AntibacterialPseudomonas aeruginosaAgar well-diffusion methodSignificant inhibition at 100 mg/mL
AntibacterialEscherichia coliAgar well-diffusion methodModerate inhibition observed
AntioxidantVarious cell linesDPPH radical scavenging assayHigh scavenging activity noted

Case Studies

  • Antibacterial Efficacy : In a study comparing various compounds, this compound was tested against multiple strains of bacteria. It demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .
  • Oxidative Stress Mitigation : Another research effort focused on the antioxidant capabilities of this compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting its utility in preventing cellular damage associated with oxidative stress .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the phenoxy and pyridine rings could enhance biological activity. For instance, substituents at specific positions were correlated with increased potency against bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-2-(3-phenoxybenzoyl)pyridine?

  • Methodological Answer : A typical synthesis involves coupling a pyridine derivative with a phenoxybenzoyl group. For example, oxidative ring closure (e.g., using sodium hypochlorite in ethanol at room temperature) can generate fused pyridine systems . Key steps include:
  • Functionalization of the pyridine core with a methoxy group at position 5.
  • Introduction of the 3-phenoxybenzoyl moiety via Suzuki coupling or nucleophilic substitution.
  • Purification via column chromatography or alumina plug filtration to isolate the product .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : Chemical shifts for methoxy (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–8.5 ppm), and carbonyl groups (C=O stretch at ~1650–1700 cm⁻¹ in IR).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray Crystallography : For crystalline derivatives, bond angles and torsional strain between the pyridine and benzoyl groups are analyzed .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and carbonyl groups. For HPLC analysis, acetonitrile/water gradients (60:40 to 90:10) with 0.1% formic acid improve peak resolution .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methoxy group at position 6 acts as an electron-donating group, directing electrophilic substitution to the para position. Steric hindrance from the 3-phenoxybenzoyl group may slow reactions at position 2. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., pH, temperature). To address this:
  • Standardize assays using a reference inhibitor (e.g., staurosporine for kinase studies).
  • Validate results via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization).
  • Perform meta-analyses of published data to identify trends in substituent effects .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Scale-up challenges include byproduct formation and purification inefficiencies. Strategies include:
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps.
  • Green Chemistry : Replace toxic oxidants (e.g., CrO₃) with NaOCl/ethanol systems .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce reaction time .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME or ADMETLab estimate:
  • Lipophilicity (LogP ≈ 3.5–4.0 due to aromatic rings).
  • Metabolic Stability : CYP450 isoforms likely metabolize the methoxy group.
  • Blood-Brain Barrier Permeability : Low due to high polar surface area (>90 Ų) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for regioisomers of this compound?

  • Methodological Answer : Regioisomers may exhibit overlapping peaks. Solutions include:
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between methoxy and adjacent protons.
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track carbonyl group positions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Reactant of Route 2
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6-Methoxy-2-(3-phenoxybenzoyl)pyridine

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